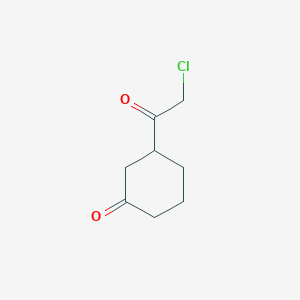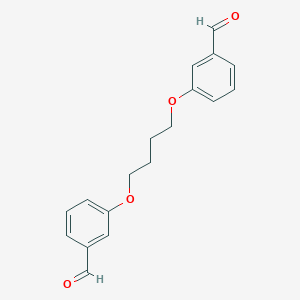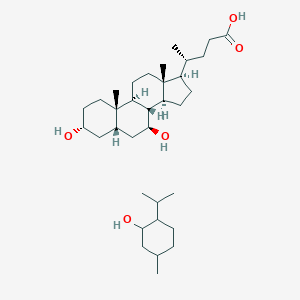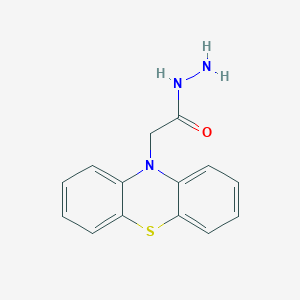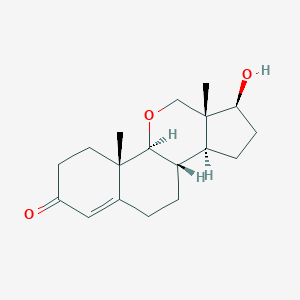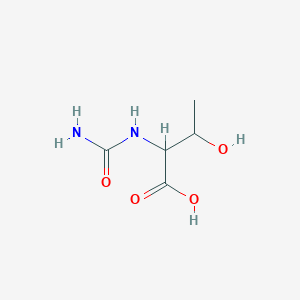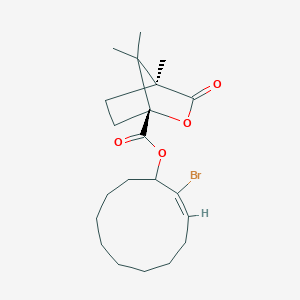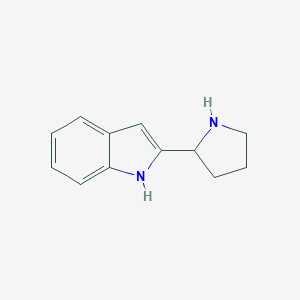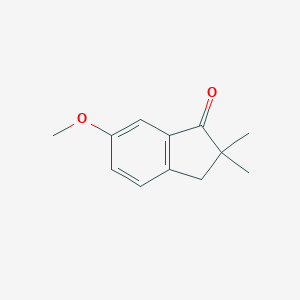
6-Methoxy-2,2-dimethyl-1-indanone
Vue d'ensemble
Description
6-Methoxy-2,2-dimethyl-1-indanone, commonly known as 6-MOMI, is an organic compound belonging to the indanone family of compounds. It is a colorless, crystalline solid that has a melting point of 135°C and a boiling point of 238°C. 6-MOMI is a versatile compound that has been used in various scientific research applications, including as a reactant in organic synthesis and as a tool for studying biochemical and physiological pathways.
Applications De Recherche Scientifique
Biomass Degradation :
- Energetic characterization of indanone derivatives, including 6-Methoxy-2,2-dimethyl-1-indanone, has been conducted using calorimetric techniques and computational methodologies. These compounds are involved in biomass degradation, and their enthalpies of combustion and sublimation have been determined. This research provides insights into the molecular structures and energetic effects of substitutions in the indanone structure (Silva, Lima, & Ribeiro da Silva, 2018).
Synthetic Chemistry Applications :
- Various synthetic approaches and methodologies have been developed involving 6-Methoxy-2,2-dimethyl-1-indanone. These include new syntheses of intermediates for the production of illudalanes, investigations into the conversion of indanones into carbostyrils, and the preparation of indanones by intramolecular acylation. These studies contribute to the advancement of synthetic routes and methodologies in organic chemistry (Girija, Shanker, & Rao, 1991; Torisawa, Nishi, & Minamikawa, 2003; Womack, Angeles, Fanelli, & Heyer, 2007).
Medicinal Chemistry and Alzheimer's Disease Research :
- Research on 6-Methoxy-indanone derivatives has shown their potential as probes for β-amyloid plaques in Alzheimer's disease. Certain derivatives exhibited significant binding abilities and high binding affinities to β-amyloid aggregates, suggesting their use in imaging and detection of Alzheimer's disease (Nan, Gan, Wang, Qiao, Wang, & Zhou, 2016).
Propriétés
IUPAC Name |
6-methoxy-2,2-dimethyl-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-8-4-5-9(14-3)6-10(8)11(12)13/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXFFWSSQPGDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1=O)C=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435270 | |
| Record name | 6-methoxy-2,2-dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2,2-dimethyl-1-indanone | |
CAS RN |
124688-07-9 | |
| Record name | 6-methoxy-2,2-dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)

![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)


